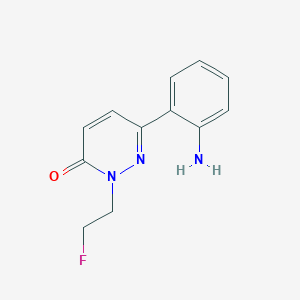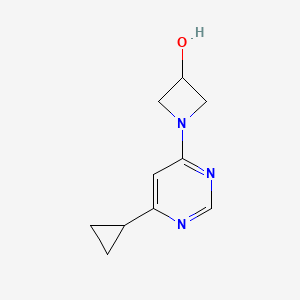
3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione
Overview
Description
3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C5H9FO3S and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as 3’-fluoro-3’-deoxythymidine 5’-monophosphate have been found to target thymidylate kinase .
Mode of Action
It’s worth noting that similar compounds have been synthesized through a one-pot stepwise photocatalytic c–n cross-coupling and deaminative 2-oxidation–3,3-fluorohydroxylation process .
Biochemical Pathways
Similar compounds have been synthesized through a one-pot stepwise photocatalytic c–n cross-coupling and deaminative 2-oxidation–3,3-fluorohydroxylation process .
Pharmacokinetics
The total body clearance of FTC was 1.8 +/- 0.1 liters/h/kg, and the oral bioavailability was 90% +/- 8% .
Action Environment
Similar compounds have been synthesized under mild conditions .
Biochemical Analysis
Biochemical Properties
3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thymidine kinase-1 (TK1), an enzyme involved in the salvage pathway of nucleotide synthesis . The interaction with TK1 leads to an increase in the uptake and retention of the compound, which is crucial for its biochemical activity. Additionally, the compound’s interaction with equilibrative nucleoside transporter 1 (hENT1) facilitates its transport across cell membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the CDK 4/6-Rb pathway, which regulates the G1-S phase transition in the cell cycle . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to thymidine kinase-1 (TK1), leading to enzyme activation and increased nucleotide synthesis . Additionally, the compound inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition results in a compensatory increase in the salvage pathway, further enhancing the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound exhibits significant stability, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biochemical activity and continues to influence cellular function, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates cellular processes . At higher doses, toxic effects such as increased apoptosis and cellular stress have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidine kinase-1 (TK1) and thymidylate synthase (TS), influencing nucleotide synthesis and DNA replication . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The equilibrative nucleoside transporter 1 (hENT1) plays a crucial role in the compound’s cellular uptake and distribution . This interaction ensures efficient transport across cell membranes and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as thymidine kinase-1 (TK1) and thymidylate synthase (TS) . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Properties
IUPAC Name |
(3-fluoro-1,1-dioxothiolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-5(3-7)1-2-10(8,9)4-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSJWBAONGORPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)
![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)
![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)



amine](/img/structure/B1492325.png)

![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)
![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)

